molecular formula C6H12ClNO2S B2726902 2-Methylpiperidine-1-sulfonyl chloride CAS No. 926188-59-2

2-Methylpiperidine-1-sulfonyl chloride

Cat. No.: B2726902
CAS No.: 926188-59-2
M. Wt: 197.68
InChI Key: YWRRIROUSRSMDL-UHFFFAOYSA-N
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Description

2-Methylpiperidine-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H12ClNO2S and its molecular weight is 197.68. The purity is usually 95%.
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Scientific Research Applications

Catalytic Sulfonation

In a study by Saidi et al. (2011), 2-methylpiperidine-1-sulfonyl chloride was used in the catalytic meta sulfonation of 2-phenylpyridines. This process involves (arene)ruthenium(II) complexes and demonstrates a unique regioselectivity in electrophilic aromatic substitution, highlighting the compound's potential in facilitating complex catalytic reactions (Saidi et al., 2011).

Isotope-Coded Derivatization

Cai et al. (2016) utilized derivatives of this compound for labeling biogenic amines in the analysis of Chinese rice wine. The study developed a high-performance liquid chromatography-tandem mass spectrometry method for quantifying these amines, indicating the compound's utility in analytical chemistry and food science (Cai et al., 2016).

Synthesis of Heterocyclic Derivatives

Rehman et al. (2019) investigated the synthesis of 1,3,4-oxadiazole derivatives using a precursor similar to this compound. This research contributes to the field of heterocyclic chemistry, especially in developing compounds with therapeutic potential (Rehman et al., 2019).

Antibacterial Evaluation

A study by Aziz‐ur‐Rehman et al. (2017) explored the synthesis of derivatives involving sulfonyl and piperidine functionalities, highlighting the antibacterial properties of these compounds. This research underlines the importance of this compound derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Annuloselectivity in Sulfa-Staudinger Cycloadditions

Yang et al. (2015) examined the annuloselectivity in sulfa-Staudinger cycloadditions, a process that involves imines and sulfonyl chlorides like this compound. The study provides insights into the stereochemistry and reaction mechanisms of such cycloadditions, which are crucial in synthetic organic chemistry (Yang et al., 2015).

Mechanism of Action

2-Methylpiperidine-1-sulfonyl chloride: primarily targets muscarinic receptors. These receptors are part of the parasympathetic nervous system and play a crucial role in various physiological processes.

Mode of Action

The compound acts as a direct muscarinic agonist . By binding to postganglionic muscarinic receptors, it stimulates the parasympathetic nervous system. Unlike acetylcholine, which is rapidly degraded by cholinesterase, This compound exhibits longer-lasting effects due to its resistance to enzymatic degradation .

Properties

IUPAC Name

2-methylpiperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-6-4-2-3-5-8(6)11(7,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRRIROUSRSMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926188-59-2
Record name 2-methylpiperidine-1-sulfonyl chloride
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